Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a ketone are reacted to form the piperidine ring.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amidation: The final step involves the amidation of the piperidine derivative with (S)-2-amino-N-ethyl-3-methylbutanoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl chloride, alkyl halides, and other electrophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with various functional groups replacing the benzyl or piperidine moieties.
Scientific Research Applications
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and piperidine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Benzylpiperidine: A piperidine derivative with a benzyl group, known for its use in drug design.
N-ethylpiperidine: A piperidine derivative with an ethyl group, used in various chemical syntheses.
Uniqueness
Benzyl 2-(((S)-2-amino-N-ethyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with biological targets in a distinct manner, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C21H33N3O3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
benzyl 2-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-4-23(20(25)19(22)16(2)3)14-18-12-8-9-13-24(18)21(26)27-15-17-10-6-5-7-11-17/h5-7,10-11,16,18-19H,4,8-9,12-15,22H2,1-3H3 |
InChI Key |
OHGRPDLZYNTPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Origin of Product |
United States |
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